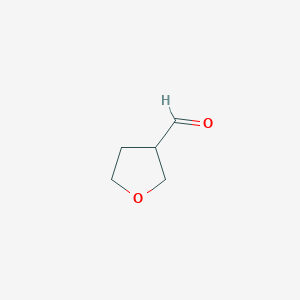

Tetrahydrofuran-3-carbaldehyde

Overview

Description

Tetrahydrofuran-3-carbaldehyde, also known as oxolane-3-carbaldehyde, is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 g/mol . It is a tetrahydrofurfuryl derivative used as a flavor in foods .

Synthesis Analysis

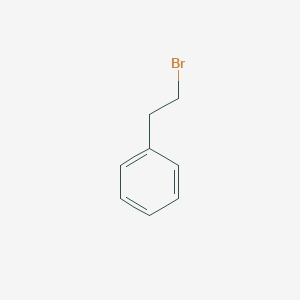

The synthesis of Tetrahydrofuran-3-carbaldehyde has been explored in several studies. One method involves the stereoselective synthesis of tetrahydrofuran-3-carbaldehyde . Another approach is based on a redox-relay Heck reaction, which generates cyclic hemiacetals . A subsequent reduction provides the corresponding 3-aryl tetrahydrofurans .

Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-carbaldehyde consists of a five-membered ring with an aldehyde functional group . The IUPAC Standard InChI is InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 . The Canonical SMILES representation is C1COCC1C=O .

Chemical Reactions Analysis

In the field of organic chemistry, Tetrahydrofuran-3-carbaldehyde can participate in various reactions. For instance, it can undergo a hydroformylation reaction . In the case of 2,5-dihydrofuran, up to 64% regioselectivity is observed for the formation of Tetrahydrofuran-3-carbaldehyde .

Physical And Chemical Properties Analysis

Tetrahydrofuran-3-carbaldehyde has a molecular weight of 100.12 g/mol . It has a XLogP3-AA value of -0.3, indicating its solubility in water and lipids . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 100.052429494 g/mol .

Scientific Research Applications

Biomass Conversion to Furan Platform Chemicals

Tetrahydrofuran-3-carbaldehyde: is a key intermediate in the transformation of biomass into furan platform chemicals (FPCs). These FPCs serve as sustainable alternatives to petroleum-based chemicals and are used in the production of a variety of materials, including solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (MTHF), fuel additives, and monomeric components for polymeric materials .

Synthesis of Chiral Furans

The compound plays a significant role in the synthesis of chiral furans, which are important in the creation of bioactive molecules. Chiral furans are utilized in pharmaceuticals and as building blocks in organic synthesis, highlighting the versatility of Tetrahydrofuran-3-carbaldehyde in contributing to molecular diversity .

Multicomponent Reactions (MCRs)

Tetrahydrofuran-3-carbaldehyde: is involved in multicomponent reactions, which are efficient and sustainable methods for creating complex molecules. These reactions are particularly valuable in medicinal and pharmaceutical chemistry for the assembly of pharmaceutically interesting scaffolds .

Bioactive Structure Generation

This compound is an essential precursor for generating biologically active structures. It is used in the synthesis of various heterocyclic derivatives, which are foundational in the development of antioxidants, antibiotics, anti-inflammatory, and anticancer agents .

Green Chemistry Applications

In line with the principles of green chemistry, Tetrahydrofuran-3-carbaldehyde is used to minimize waste and avoid the use of hazardous substances. Its role in MCRs exemplifies its contribution to environmentally friendly chemical processes .

Natural Product Synthesis

Tetrahydrofuran-3-carbaldehyde: is instrumental in the synthesis of natural products, especially those containing benzofuran rings. These natural products are sources for drugs and clinical drug candidates, showcasing the compound’s importance in drug discovery and development .

Chemical Industry Metamorphosis

The use of Tetrahydrofuran-3-carbaldehyde reflects the ongoing shift in the chemical industry from traditional resources to biomass. As a secondary FPC, it symbolizes the industry’s move towards more sustainable and eco-friendly manufacturing processes .

Safety and Hazards

properties

IUPAC Name |

oxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBXIVOZXWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888563 | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-carbaldehyde | |

CAS RN |

79710-86-4 | |

| Record name | Tetrahydro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to Tetrahydrofuran-3-carbaldehyde described in the research?

A1: The research highlights two main synthetic approaches:

- Acid-catalyzed rearrangement: 4,5-Dihydro-1,3-dioxepins undergo acid-catalyzed rearrangement to yield Tetrahydrofuran-3-carbaldehydes. This reaction exhibits stereoselectivity, initially producing the (Z)-isomer under kinetically controlled conditions. At elevated temperatures, the thermodynamically favored (E)-isomer predominates. [, , ]

- Fragmentation of cyclic carboxonium ions: Protonation of 4,5-Dihydro-1,3-dioxepines forms 1,3-Dioxepan-4-ylium ions. Thermal fragmentation of these ions, followed by recyclization, leads to the formation of Tetrahydrofuran-3-carbaldehydes. [, ]

Q2: How is the structure of Tetrahydrofuran-3-carbaldehyde and its isomers confirmed?

A2: The structures of Tetrahydrofuran-3-carbaldehyde, including its isomers, are elucidated through ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms and the types of chemical bonds present in the molecule. [, ]

Q3: What role does the size of the phosphorus co-catalyst play in the regioselective hydroformylation of cyclic ethers?

A3: Research indicates that the size of the phosphorus co-catalyst significantly influences the regioselective hydroformylation of cyclic ethers like 2,3-dihydrofuran and 2,5-dihydrofuran. Larger co-catalysts can lead to the preferential formation of Tetrahydrofuran-3-carbaldehyde. []

Q4: Are there any studies exploring the use of Tetrahydrofuran-3-carbaldehyde in the formation of metal-organic frameworks?

A4: Yes, a study has explored the formation of a bismuth organic framework incorporating Tetrahydrofuran-3-carbaldehyde as a component of a larger organic ligand. This research utilized various techniques, including IR, ¹H NMR, UV-Vis spectroscopy, mass spectrometry, molecular modeling, and X-ray powder diffractometry, to characterize the framework and the binding interactions between bismuth(V) and the ligand. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

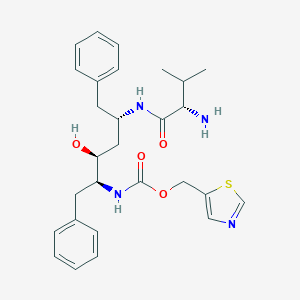

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

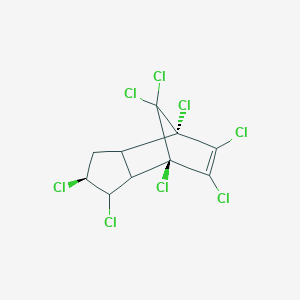

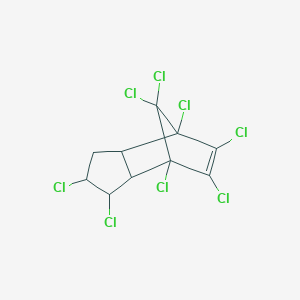

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)

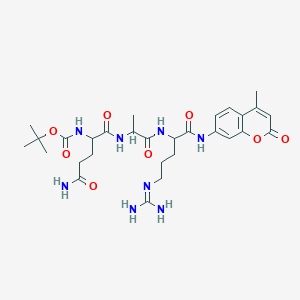

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)

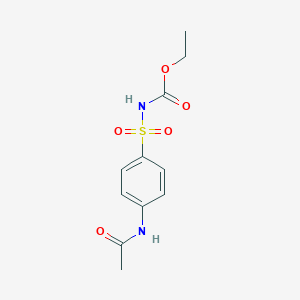

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)